molecular formula C12H8ClN3OS2 B11174892 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11174892
M. Wt: 309.8 g/mol
InChI Key: UPISWJXXRWYHSQ-UHFFFAOYSA-N
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Description

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzothiophene core with the thiadiazole ring through an amide bond formation reaction using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Chloro-substituted Compounds: Compounds with similar chloro substituents.

Uniqueness

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H8ClN3OS2

Molecular Weight

309.8 g/mol

IUPAC Name

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3OS2/c1-6-15-16-12(18-6)14-11(17)10-9(13)7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,14,16,17)

InChI Key

UPISWJXXRWYHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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